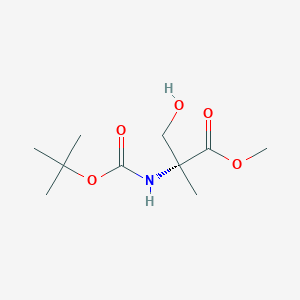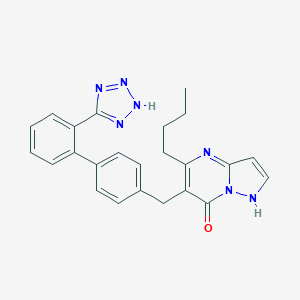
5-Butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol is a chemical compound that has gained significant attention in scientific research. This compound is a pyrazolopyrimidine derivative that has shown potential in various biological applications.
Mecanismo De Acción
The mechanism of action of 5-Butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth of cancer cells. It also works by inhibiting the aggregation of amyloid-beta peptides, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still under investigation. However, studies have shown that this compound has anti-cancer activity and can inhibit the growth of cancer cells. It has also shown potential in the treatment of Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 5-Butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol in lab experiments is its potential in cancer research and Alzheimer's disease treatment. However, one of the limitations is the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the research of 5-Butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol. One of the significant directions is the investigation of its mechanism of action. Further studies are needed to understand the biochemical and physiological effects of this compound. Another direction is the exploration of its potential in other scientific research applications, such as the treatment of other neurodegenerative diseases. Additionally, the development of more efficient synthesis methods for this compound could also be a future direction for research.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications. Its anti-cancer and Alzheimer's disease treatment potential make it a promising compound for future research. However, further studies are needed to understand its mechanism of action and explore its potential in other scientific research applications.
Métodos De Síntesis
The synthesis of 5-Butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 2-bromo-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde with sodium azide to form 2-azido-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde. The second step involves the reaction of 2-azido-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde with 5-butyl-6-chloropyrazolo[1,5-a]pyrimidin-7-ol to form this compound.
Aplicaciones Científicas De Investigación
5-Butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol has shown potential in various scientific research applications. One of the significant applications is in the field of cancer research. This compound has shown anti-cancer activity by inhibiting the growth of cancer cells. It has also shown potential in the treatment of Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides.
Propiedades
Número CAS |
167375-24-8 |
|---|---|
Fórmula molecular |
C24H23N7O |
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
5-butyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H23N7O/c1-2-3-8-21-20(24(32)31-22(26-21)13-14-25-31)15-16-9-11-17(12-10-16)18-6-4-5-7-19(18)23-27-29-30-28-23/h4-7,9-14,25H,2-3,8,15H2,1H3,(H,27,28,29,30) |
Clave InChI |
VWIFTEHIYUHYQI-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C(=O)N2C(=N1)C=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES canónico |
CCCCC1=C(C(=O)N2C(=N1)C=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Sinónimos |
5-Butyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4h-Imidazo[4,5,1-ij]quinoline-2-carbonitrile,9-methyl-4-thioxo-](/img/structure/B65866.png)


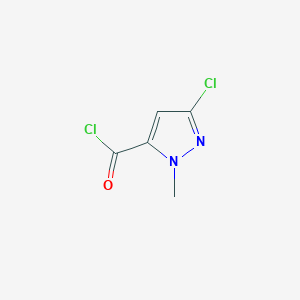
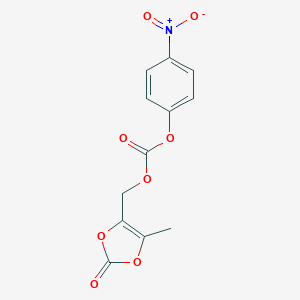
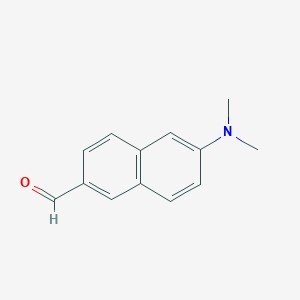

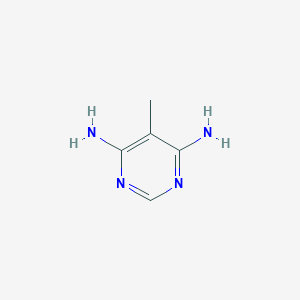

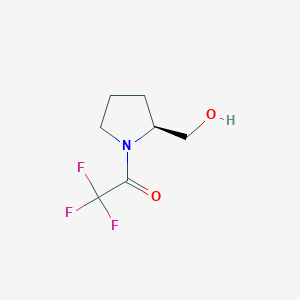

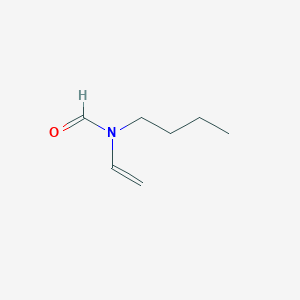
![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B65899.png)
